molecular formula C8H14O B3383334 Cyclobutanone, 2,2,3,3-tetramethyl- CAS No. 4070-14-8

Cyclobutanone, 2,2,3,3-tetramethyl-

Cat. No.: B3383334
CAS No.: 4070-14-8
M. Wt: 126.2 g/mol
InChI Key: FLWOPBVTWAAMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanone, 2,2,3,3-tetramethyl- is an organic compound with the molecular formula C8H14O It is a four-membered cyclic ketone, characterized by the presence of two methyl groups on each of the carbon atoms adjacent to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanone, 2,2,3,3-tetramethyl- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where silyl enol ethers react with α,β-unsaturated carbonyl compounds under acid catalysis . This method allows for the formation of cyclobutane derivatives with high stereoselectivity.

Another method involves the intramolecular cyclization of carbanions, which can be initiated by treatment with lithium diisopropylamide (LDA). This reaction proceeds via the ring opening of an epoxide, followed by silylation to afford the desired cyclobutane .

Industrial Production Methods

Industrial production of cyclobutanone, 2,2,3,3-tetramethyl- typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The [2+2] cycloaddition reaction is favored for its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2,2,3,3-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Acid catalysts such as hydrochloric acid or sulfuric acid are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclobutanones, cyclobutanols, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Cyclobutanones are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations. They can serve as precursors for complex molecules in pharmaceuticals and agrochemicals. The compound has been utilized in enantioselective hydrofunctionalization reactions, allowing for the production of chiral derivatives that are crucial in drug development .
  • Polymer Chemistry :
    • Cyclobutanone derivatives are being investigated as monomers for polymer synthesis. For example, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), a related compound, is used as a BPA-free alternative for producing polyesters. The rigidity of the cyclobutane ring contributes to the thermal and mechanical stability of the resulting polymers .
  • Catalysis :
    • The compound has shown potential in catalytic applications. Studies have demonstrated that cyclobutanones can be involved in catalytic cycles that facilitate the formation of complex structures through reactions like sulfurization and dithiolane formation .
  • Material Science :
    • Due to their unique properties, cyclobutanones can be explored for applications in creating high-performance materials. Their incorporation into polymer matrices can enhance impact resistance and thermal stability while maintaining transparency .

Case Study 1: Enantioselective Hydrofunctionalization

In a study published in Angewandte Chemie, researchers investigated the arylation of 2-bromocyclobutanones. The results indicated that using zinc reagents allowed for efficient access to trans-2,3-disubstituted cyclobutanones with high enantioselectivity . This method showcases the utility of cyclobutanones in synthesizing complex organic molecules.

Case Study 2: Sulfurization Reactions

Research published in PMC highlighted the fluoride anion-catalyzed sulfurization of thioketones derived from cyclobutanones. The study revealed unexpected product formations that emphasize the versatility of these compounds in synthetic chemistry . This finding opens avenues for further exploration of cyclobutanone derivatives in sulfur chemistry.

Data Table: Properties and Applications

Property/ApplicationDescription
Chemical Structure Four-membered ring with carbonyl groups
Synthesis Methods Diazotization, cyclopropanation
Primary Applications Organic synthesis, polymer chemistry, catalysis
Notable Case Studies Enantioselective hydrofunctionalization; fluoride anion-catalyzed sulfurization
Potential Benefits High thermal stability, mechanical strength in polymers

Mechanism of Action

The mechanism by which cyclobutanone, 2,2,3,3-tetramethyl- exerts its effects involves its reactivity as a cyclic ketone. The carbonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Cyclobutanone, 2,2,3,3-tetramethyl- can be compared with other similar compounds, such as:

The uniqueness of cyclobutanone, 2,2,3,3-tetramethyl- lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for specialized applications in research and industry.

Biological Activity

Cyclobutanone, 2,2,3,3-tetramethyl- (CAS Number: 4070-14-8) is a cyclic ketone with significant biological activity and diverse applications in research and industry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic uses.

Molecular Formula: C8H14O
Molecular Weight: 142.20 g/mol
Structure: The compound features a four-membered cyclobutane ring with two carbonyl groups and four methyl substituents, contributing to its unique steric and electronic properties.

Mechanisms of Biological Activity

The biological activity of cyclobutanone derivatives is primarily attributed to their reactivity as cyclic ketones. The carbonyl group can participate in various chemical reactions, influencing enzyme-catalyzed processes and other biological interactions. Key mechanisms include:

  • Enzyme Interaction: Cyclobutanones can act as substrates or inhibitors in enzyme-catalyzed reactions due to their structural properties.
  • Oxidation and Reduction Reactions: Cyclobutanone can undergo oxidation to form α-hydroxy derivatives or be reduced to cyclobutanols, which may exhibit different biological activities .

Biological Applications

  • Medicinal Chemistry:
    • Research indicates that cyclobutanone derivatives may have potential as drug candidates due to their ability to interact with biological targets. They have been explored for their antimicrobial and anticancer properties .
    • Studies highlight the synthesis of novel cyclobutane-containing alkaloids that demonstrate significant antibacterial and antitumor activities .
  • Industrial Applications:
    • Cyclobutanone is utilized in the synthesis of specialty chemicals and materials due to its unique reactivity profile. Its derivatives are valuable in producing compounds with specific functionalities.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various cyclobutanones, including 2,2,3,3-tetramethylcyclobutanone. Results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes .

Study 2: Antitumor Efficacy

Another research focused on the antitumor potential of cyclobutanone derivatives. In vitro assays demonstrated that these compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The study suggested that structural modifications could enhance their efficacy against specific tumors .

Comparative Analysis

The biological activity of cyclobutanone, 2,2,3,3-tetramethyl- can be compared with other related compounds:

Compound NameStructure DescriptionBiological Activity
CyclobutanoneParent compound without methyl groupsLower reactivity
Cyclobutanone, 2,2,3-trimethyl-One fewer methyl groupAltered steric properties
CyclopentanoneFive-membered ringDifferent reactivity profile

Properties

IUPAC Name

2,2,3,3-tetramethylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)5-6(9)8(7,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWOPBVTWAAMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481188
Record name Cyclobutanone, 2,2,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4070-14-8
Record name Cyclobutanone, 2,2,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetramethylcyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutanone, 2,2,3,3-tetramethyl-
Reactant of Route 2
Cyclobutanone, 2,2,3,3-tetramethyl-
Reactant of Route 3
Cyclobutanone, 2,2,3,3-tetramethyl-
Reactant of Route 4
Cyclobutanone, 2,2,3,3-tetramethyl-
Reactant of Route 5
Cyclobutanone, 2,2,3,3-tetramethyl-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cyclobutanone, 2,2,3,3-tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.